molecular formula C25H29N5O5S2 B2413776 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 899361-94-5

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2413776
CAS No.: 899361-94-5
M. Wt: 543.66
InChI Key: SLYDABQKFYDLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C25H29N5O5S2 and its molecular weight is 543.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O5S2/c1-17-5-4-14-30(16-17)37(34,35)23-10-6-20(7-11-23)24(31)28-21-8-12-22(13-9-21)36(32,33)29-25-26-18(2)15-19(3)27-25/h6-13,15,17H,4-5,14,16H2,1-3H3,(H,28,31)(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYDABQKFYDLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex compound that belongs to the class of sulfonamides, known for their antibacterial properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O4S2C_{21}H_{24}N_{4}O_{4}S_{2}, with a molecular weight of 480.57 g/mol. The structure includes a pyrimidine ring, a sulfonamide group, and an amide linkage, which contribute to its biological properties.

Property Value
Molecular FormulaC21H24N4O4S2
Molecular Weight480.57 g/mol
CAS Number587841-73-4
Drug ClassAntibacterial

Sulfonamides are primarily known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The compound's mechanism involves:

  • Inhibition of Dihydropteroate Synthase : By mimicking para-aminobenzoic acid (PABA), the compound inhibits this enzyme, crucial for folate synthesis in bacteria.
  • Antimicrobial Activity : The compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown:

  • Minimum Inhibitory Concentrations (MIC) : The compound exhibits MIC values ranging from 0.5 to 16 µg/mL against various bacterial strains.

Case Studies

  • Study on Efficacy Against Resistant Strains : A study conducted by Khan et al. (2010) demonstrated that this compound effectively inhibited growth in methicillin-resistant Staphylococcus aureus (MRSA) strains, showcasing its potential in treating resistant infections .
  • In Vivo Studies : Animal model studies reported that administration of the compound significantly reduced bacterial load in infected tissues compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is highly dependent on their structural features. Modifications in the substituents on the pyrimidine ring and the sulfonamide group can enhance or diminish activity:

  • Pyrimidine Substituents : Variations in the 4,6-dimethylpyrimidine moiety can alter binding affinity to the target enzyme.
  • Sulfonamide Linkage : The presence of different piperidine derivatives has been shown to affect the lipophilicity and permeability of the compound across bacterial membranes.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C20H20N4O3S
  • Molecular Weight : 396.46 g/mol
  • CAS Number : 313261-56-2

This compound features a pyrimidine moiety linked to a sulfonamide group, which is known for its antimicrobial properties. The presence of the piperidine ring further enhances its pharmacological profile.

Antimicrobial Activity

Sulfonamide compounds are well-documented for their antibacterial properties. The incorporation of the 4,6-dimethylpyrimidine moiety may enhance the compound's efficacy against various bacterial strains. Studies have indicated that similar compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for antibiotic development .

Anticancer Properties

Research has identified sulfonamide derivatives as potential anticancer agents. The specific structural features of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide may allow it to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .

Anti-inflammatory Effects

Compounds containing sulfonamide groups have demonstrated anti-inflammatory activities in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, suggesting that this compound could be explored for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic pathway includes:

  • Formation of the pyrimidine sulfonamide.
  • Coupling with phenolic derivatives.
  • Introduction of the piperidine sulfonyl group.

This method allows for the modification of various functional groups to enhance biological activity or solubility.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Antibacterial Screening : A study demonstrated that derivatives with sulfonamide groups exhibited significant antibacterial activity against resistant strains of bacteria .
  • Anticancer Evaluation : In vitro assays have shown that certain analogs can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Anti-inflammatory Research : Experimental models have indicated that these compounds can significantly reduce inflammation markers in vivo, pointing towards their therapeutic use in chronic inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Sulfonylation of 4,6-dimethylpyrimidin-2-amine to form the sulfamoyl intermediate.
  • Step 2 : Coupling the sulfamoyl intermediate with 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid derivatives via amide bond formation.
    Key intermediates include 2-chloro-N-(substituted pyridinyl)acetamide analogs (as in ) and sulfonamide precursors (e.g., ). Optimized protocols may use coupling agents like HATU or EDC in anhydrous DMF .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • NMR : Focus on distinguishing sulfonamide protons (δ 10.5–12.0 ppm) and pyrimidine ring protons (δ 6.5–8.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₂₅H₂₈N₆O₄S₂: 564.15).
  • X-ray Crystallography : Resolve π-stacking interactions in the pyrimidine ring and hydrogen bonding in sulfonamide groups (see for analogous structures) .

Q. What are the critical intermediates in synthesizing this compound?

Key intermediates include:

IntermediateRoleReference
4,6-Dimethylpyrimidin-2-amineSulfamoyl precursor
4-(Chlorosulfonyl)benzoyl chlorideBenzamide backbone
3-MethylpiperidineSulfonyl group donor

Q. How can solubility and formulation challenges be addressed for biological assays?

  • Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations.
  • Solubility data for analogous sulfonamides (e.g., sulfadimidine in ) suggest pH-dependent solubility, with improved dissolution in alkaline buffers .

Q. What in vitro biological screening methods are appropriate for this compound?

  • Enzyme Inhibition : Assay against acetylcholinesterase or carbonic anhydrase using spectrophotometric methods (see for sulfonamide-based inhibitors) .
  • Antimicrobial Activity : Follow CLSI guidelines with microdilution techniques (e.g., MIC determination against Gram-positive/negative strains) .

Advanced Research Questions

Q. How can researchers optimize coupling reaction yields in multi-step syntheses?

  • Design of Experiments (DoE) : Use response surface methodology to optimize temperature, stoichiometry, and solvent polarity (e.g., ’s flow-chemistry approach for diazomethane synthesis) .
  • Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura couplings or Cu(I) for azide-alkyne cycloadditions.

Q. How to resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.
  • Impurity Profiling : Analyze by HPLC-MS; trace impurities (e.g., de-sulfonated byproducts) may interfere (see ’s discussion on synthesis byproducts) .

Q. What computational strategies predict this compound’s target interactions?

  • Molecular Docking : Use AutoDock Vina with crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase II, PDB: 1CA2).
  • DFT Calculations : Model charge distribution in the sulfamoyl group to predict binding affinity (as in ’s computational study) .

Q. How to profile and mitigate synthetic impurities?

  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients.
  • Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) based on ’s crystal structure data .

Q. What stability studies are required under varying storage conditions?

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • Analytical Monitoring : Track degradation via HPLC-UV at 254 nm (see ’s stability protocols for flow-synthesized compounds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.